2-(1-Hydroxyethyl)but-2-enenitrile
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Overview
Description
2-(1-Hydroxyethyl)but-2-enenitrile is an organic compound with the molecular formula C6H9NO. It is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a but-2-ene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Aldehydes and Ketones: One common method to synthesize 2-(1-Hydroxyethyl)but-2-enenitrile is through the addition of hydrogen cyanide (HCN) to aldehydes or ketones.
From Halogenoalkanes: Another method involves the reaction of halogenoalkanes with sodium or potassium cyanide in ethanol under reflux conditions.
From Amides: Amides can be dehydrated using phosphorus(V) oxide (P4O10) to form nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with a focus on optimizing yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(1-Hydroxyethyl)but-2-enenitrile can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium cyanide (NaCN) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nitriles and hydroxynitriles.
Scientific Research Applications
2-(1-Hydroxyethyl)but-2-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxyethyl)but-2-enenitrile involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as a nucleophile in chemical reactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
But-2-enenitrile: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxybut-2-enenitrile: Similar structure but with different positioning of functional groups.
2-(1-Hydroxyethyl)but-2-enoic acid: Contains a carboxyl group instead of a nitrile group.
Uniqueness
2-(1-Hydroxyethyl)but-2-enenitrile is unique due to the presence of both a hydroxyl and a nitrile group on the same carbon backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
103491-41-4 |
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Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
2-(1-hydroxyethyl)but-2-enenitrile |
InChI |
InChI=1S/C6H9NO/c1-3-6(4-7)5(2)8/h3,5,8H,1-2H3 |
InChI Key |
IYAOYVAFBKAUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C#N)C(C)O |
Origin of Product |
United States |
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